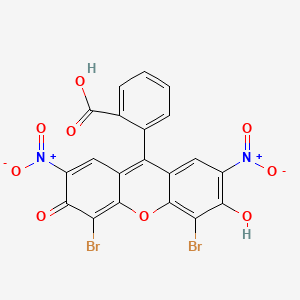
Ammonium peineckate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium peineckate monohydrate can be synthesized through the reaction of ammonium thiocyanate with chromium(III) chloride in an aqueous solution. The reaction typically involves the following steps:
- Dissolve ammonium thiocyanate in water.
- Add chromium(III) chloride to the solution.
- Heat the mixture to facilitate the reaction.
- Allow the solution to cool, leading to the crystallization of this compound.
Industrial Production Methods: This involves maintaining precise reaction conditions and ensuring the purity of the reactants to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium peineckate monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different chromium oxidation states.
Reduction: It can also be reduced, typically involving the reduction of chromium(III) to chromium(II).
Substitution: Ligand substitution reactions can occur, where the thiocyanate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc can be used.
Substitution: Ligands like ammonia or ethylenediamine can be introduced under controlled conditions to facilitate substitution reactions.
Major Products:
Oxidation: Chromium(VI) compounds.
Reduction: Chromium(II) complexes.
Substitution: New coordination complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Ammonium peineckate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in titrimetric, gravimetric, and spectrophotometric assays.
Biology: Employed in studies involving the quantification of biological molecules.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of catalysts and in various analytical techniques
Wirkmechanismus
The mechanism of action of ammonium peineckate monohydrate involves its ability to form stable coordination complexes with various ligands. The chromium center in the compound can undergo redox reactions, making it useful in oxidation-reduction studies. The thiocyanate ligands can participate in ligand exchange reactions, allowing the compound to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Ammonium Reineckate: Similar in structure and properties but without the monohydrate form.
Chromium(III) Thiocyanate Complexes: Share similar coordination chemistry but differ in ligand composition.
Uniqueness: Ammonium peineckate monohydrate is unique due to its specific coordination environment and the presence of both ammonium and thiocyanate ligands. This combination allows for versatile chemical reactivity and a wide range of applications in various fields .
Eigenschaften
IUPAC Name |
azanium;azane;chromium(3+);tetrathiocyanate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRCIGWICAQSQ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CrN7OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate](/img/structure/B8022338.png)

![[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B8022353.png)
![sodium;4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenolate](/img/structure/B8022368.png)



![2-[[7'-[[Bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B8022381.png)



